molecular formula C20H18ClN3O2 B2477557 N-[(2-chlorophenyl)methyl]-1-(1H-indole-3-carbonyl)azetidine-3-carboxamide CAS No. 1396806-37-3

N-[(2-chlorophenyl)methyl]-1-(1H-indole-3-carbonyl)azetidine-3-carboxamide

Cat. No.: B2477557
CAS No.: 1396806-37-3
M. Wt: 367.83
InChI Key: QAKQFVDSLCDABK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[(2-chlorophenyl)methyl]-1-(1H-indole-3-carbonyl)azetidine-3-carboxamide is a complex organic compound that belongs to the class of indole derivatives. Indole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications . This compound, with its unique structure, has garnered interest in various fields of scientific research.

Scientific Research Applications

N-[(2-chlorophenyl)methyl]-1-(1H-indole-3-carbonyl)azetidine-3-carboxamide has a wide range of scientific research applications:

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(2-chlorophenyl)methyl]-1-(1H-indole-3-carbonyl)azetidine-3-carboxamide typically involves multiple steps, starting with the preparation of the indole nucleus. One common method is the Fischer indole synthesis, which involves the reaction of phenylhydrazine with a ketone under acidic conditions . The resulting indole derivative can then be further functionalized to introduce the azetidine and carboxamide groups.

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This can include the use of advanced catalytic systems, such as palladium-catalyzed coupling reactions, and the implementation of green chemistry principles to minimize waste and reduce environmental impact .

Chemical Reactions Analysis

Types of Reactions

N-[(2-chlorophenyl)methyl]-1-(1H-indole-3-carbonyl)azetidine-3-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the indole ring can lead to the formation of indole-3-carboxylic acid derivatives, while reduction can yield various alcohols and amines .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[(2-chlorophenyl)methyl]-1-(1H-indole-3-carbonyl)azetidine-3-carboxamide stands out due to its unique combination of functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for various research applications and potential therapeutic uses .

Properties

IUPAC Name

N-[(2-chlorophenyl)methyl]-1-(1H-indole-3-carbonyl)azetidine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18ClN3O2/c21-17-7-3-1-5-13(17)9-23-19(25)14-11-24(12-14)20(26)16-10-22-18-8-4-2-6-15(16)18/h1-8,10,14,22H,9,11-12H2,(H,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QAKQFVDSLCDABK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN1C(=O)C2=CNC3=CC=CC=C32)C(=O)NCC4=CC=CC=C4Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18ClN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

367.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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